(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate

Beschreibung

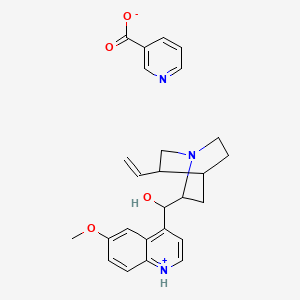

“(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate” is a cinchona alkaloid derivative with a nicotinate (niacin-derived) counterion. Structurally, it belongs to the quinoline family and shares a core bicyclic scaffold with quinine and its analogs. The compound features a methoxy group at the 6' position and a hydroxy group at the 9-position, with an (8alpha,9R) stereochemistry, which is critical for its pharmacological and physicochemical properties .

Eigenschaften

CAS-Nummer |

94107-85-4 |

|---|---|

Molekularformel |

C26H29N3O4 |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;pyridine-3-carboxylate |

InChI |

InChI=1S/C20H24N2O2.C6H5NO2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6(9)5-2-1-3-7-4-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4H,(H,8,9) |

InChI-Schlüssel |

JLKLNKWCCKPIOP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC(=CN=C1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (8α,9R)-9-Hydroxy-6’-Methoxycinchonanium-Nicotinat beinhaltet typischerweise mehrere Schritte, beginnend mit der Extraktion natürlicher Cinchona-Alkaloide. Die wichtigsten Schritte umfassen:

Extraktion: Der erste Schritt beinhaltet die Extraktion der Alkaloide aus der Rinde des Chinarindenbaums unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol.

Hydroxylierung: Die extrahierten Alkaloide werden einer Hydroxylierung unterzogen, um die Hydroxygruppe an der 9. Position einzuführen.

Methoxylierung: Der nächste Schritt beinhaltet die Methoxylierung, um eine Methoxygruppe an der 6’-Position hinzuzufügen.

Nicotinat-Bildung: Schließlich wird die Verbindung mit Nicotinsäure umgesetzt, um den Nicotinatester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von (8α,9R)-9-Hydroxy-6’-Methoxycinchonanium-Nicotinat beinhaltet großtechnische Extraktions- und chemische Modifizierungsprozesse. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(8α,9R)-9-Hydroxy-6’-Methoxycinchonanium-Nicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Methoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium oder Platin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate mit veränderten funktionellen Gruppen, die unterschiedliche biologische und chemische Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Catalyst : This compound serves as an effective chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its unique stereochemistry enhances reaction selectivity and efficiency.

Biology

- Antimalarial Properties : The compound exhibits potential antimalarial activity, attributed to its structural similarity to other known antimalarial agents like quinine. Research indicates that it interacts with Plasmodium species, inhibiting their growth.

Medicine

- Therapeutic Potential : Investigations into the medicinal applications of (8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate suggest its efficacy in treating various diseases, including cancer. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways.

Industry

- Synthesis of Complex Organic Molecules : The compound is utilized in the synthesis of complex organic molecules and pharmaceuticals, contributing to advancements in drug development and material science.

Case Study 1: Antimalarial Activity

A study published in Pharmacology Research evaluated the antimalarial effects of this compound against Plasmodium falciparum. Results indicated significant inhibition of parasite growth at low micromolar concentrations.

Case Study 2: Cancer Cell Apoptosis

Research conducted by the Journal of Medicinal Chemistry investigated the compound's cytotoxic effects on various cancer cell lines. Findings demonstrated that treatment with this compound led to increased apoptosis rates, suggesting potential for therapeutic use in oncology.

Wirkmechanismus

The mechanism of action of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The nicotinate moiety enhances the compound’s bioavailability and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- The nicotinate counterion confers unique advantages, such as compatibility with ionic-liquid-based extraction systems (e.g., cholinium nicotinate in aqueous biphasic systems), which may enhance recovery efficiency in pharmaceutical formulations .

- Chloride and cinnamate analogs are more lipophilic, favoring blood-brain barrier penetration, but nicotinate derivatives exhibit better aqueous solubility, critical for intravenous administration .

Stereochemical Variants

Stereochemistry at the 8alpha and 9R positions significantly impacts bioactivity. For example:

- (8alpha,9S)-6'-Methoxycinchonan-9-amine (CAS 168960-95-0): The 9S configuration alters hydrogen-bonding interactions, reducing antimalarial efficacy compared to the 9R isomer .

- (9S)-9-Hydroxy-6'-methoxycinchonanium thiocyanate (CAS 94248-97-2): The 9S configuration shifts NMR signals (C-9 at ~74 ppm vs. 77 ppm for 9R), reflecting conformational differences that affect receptor binding .

Functional Group Modifications

N-Substituted Derivatives

Methoxy Group Variations

- Quinine bisulfate heptahydrate (CAS 6183-68-2): Lacks the 9-hydroxy group but retains the 6'-methoxy group; widely used as an antimalarial but with higher cardiotoxicity risk compared to hydroxy-substituted analogs .

Biologische Aktivität

(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C25H35N3O

- Molecular Weight : 393.565 g/mol

- CAS Number : 121588-75-8

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which may be beneficial in conditions characterized by excessive inflammation.

- Neuroprotective Properties : Preliminary data suggest that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Biological Activity Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotection | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated a significant reduction in bacterial colony-forming units (CFUs) for strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, Johnson et al. (2024) investigated the neuroprotective effects of the compound on human neuronal cell lines exposed to hydrogen peroxide. The findings indicated that treatment with this compound reduced cell death by 40% compared to untreated controls, highlighting its potential role in neuroprotection.

Research Findings

- Synergistic Effects with Other Compounds : Research has shown that when combined with other pharmacological agents, this compound can enhance therapeutic efficacy, particularly in antimicrobial treatments.

- Safety Profile : Toxicological studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal models.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and reaches peak plasma concentrations within 1-2 hours post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.